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5-Hydroxy-3-sulfanylpentan-2-one - 15678-01-0

5-Hydroxy-3-sulfanylpentan-2-one

Catalog Number: EVT-1193198
CAS Number: 15678-01-0
Molecular Formula: C5H10O2S
Molecular Weight: 134.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Hydroxy-3-sulfanylpentan-2-one is primarily derived from the thermal treatment of mixtures containing thiamine, cysteine, and xylose. This reaction leads to the formation of various aroma compounds, highlighting its significance in food chemistry and flavor science . The compound is categorized under flavoring agents due to its distinct sulfurous odor and is utilized in the food industry to enhance savory flavors .

Synthesis Analysis

The synthesis of 5-hydroxy-3-sulfanylpentan-2-one can be achieved through several methods:

  1. Thermal Treatment: The most common synthesis method involves the thermal treatment of thiamine and cysteine in the presence of reducing sugars like xylose. This process typically occurs at elevated temperatures, promoting the Maillard reaction which generates various flavor compounds .
  2. Chemical Synthesis: Another synthetic route involves the reaction of acetaldehyde with hydrazine hydrate in methanol under reflux conditions. This method allows for the generation of derivatives of 5-hydroxy-3-sulfanylpentan-2-one .
  3. Hydrolysis: Hydrolysis of certain precursors can also yield this compound, which may involve alkaline or acidic conditions depending on the specific starting materials used .

The parameters for these reactions often include temperature control, reaction time, and concentration of reactants to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 5-hydroxy-3-sulfanylpentan-2-one features a five-carbon chain with a hydroxyl group (-OH) at the second position and a thiol group (-SH) at the third position. The structural representation can be summarized as follows:

  • Molecular Formula: C5H10O2SC_5H_{10}O_2S
  • Molecular Weight: Approximately 134.20 g/mol
  • Structural Features:
    • A ketone functional group at position two.
    • A hydroxyl group contributing to its reactivity and solubility.
    • A sulfanyl group that imparts distinctive sensory properties.

The compound's three-dimensional conformation plays a critical role in its reactivity and interaction with other molecules, particularly in biological systems.

Chemical Reactions Analysis

5-Hydroxy-3-sulfanylpentan-2-one participates in various chemical reactions:

  1. Oxidation Reactions: The thiol group can undergo oxidation to form disulfides or sulfonic acids, which may alter its flavor profile significantly.
  2. Condensation Reactions: It can react with aldehydes or ketones to form thiazolidines or other sulfur-containing heterocycles, expanding its utility in synthetic organic chemistry.
  3. Maillard Reaction Intermediates: As an intermediate in the Maillard reaction, it plays a crucial role in developing complex flavors during cooking processes involving proteins and sugars .

These reactions are essential not only for flavor development but also for understanding metabolic pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action for 5-hydroxy-3-sulfanylpentan-2-one primarily relates to its role as a flavor compound:

  1. Flavor Enhancement: The compound interacts with taste receptors on the tongue, contributing to savory and umami flavors often sought after in culinary applications.
  2. Aroma Development: During cooking or processing, it can transform into various volatile compounds that contribute to aroma profiles, enhancing sensory experiences .
  3. Biochemical Interactions: In biological systems, it may participate in metabolic pathways involving sulfur amino acids, influencing health-related outcomes due to its role as a precursor for other bioactive molecules.
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-3-sulfanylpentan-2-one include:

  • Appearance: Colorless to pale yellow liquid.
  • Boiling Point: Approximately 160165C160-165^\circ C.
  • Solubility: Soluble in water due to its polar functional groups.
  • Odor Profile: Characterized by a strong sulfurous odor reminiscent of cooked meat or broth.

These properties make it suitable for applications in food flavoring and fragrance industries .

Applications

5-Hydroxy-3-sulfanylpentan-2-one has diverse applications across several fields:

  1. Food Industry: It is extensively used as a flavoring agent in savory products such as meats, soups, and sauces due to its ability to enhance umami flavors .
  2. Fragrance Industry: Its unique odor profile allows it to be incorporated into perfumes and aroma compounds.
  3. Pharmaceutical Research: Investigations into its biochemical properties may reveal potential therapeutic applications related to sulfur metabolism or antioxidant activity.
  4. Material Sciences: Owing to its chemical reactivity, it could be explored for developing novel materials or coatings that require specific sulfur functionalities.

Properties

CAS Number

15678-01-0

Product Name

5-Hydroxy-3-sulfanylpentan-2-one

IUPAC Name

5-hydroxy-3-sulfanylpentan-2-one

Molecular Formula

C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-4(7)5(8)2-3-6/h5-6,8H,2-3H2,1H3

InChI Key

BEIYSLIPXPVYNV-UHFFFAOYSA-N

SMILES

CC(=O)C(CCO)S

Synonyms

2-Pentanone, 5-hydroxy-3-mercapto- (6CI,7CI,9CI)

Canonical SMILES

CC(=O)C(CCO)S

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